4-(Thiophen-2-YL)butanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

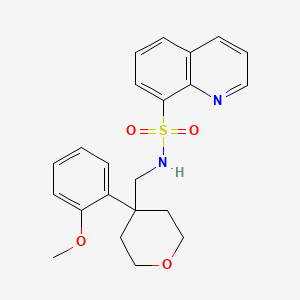

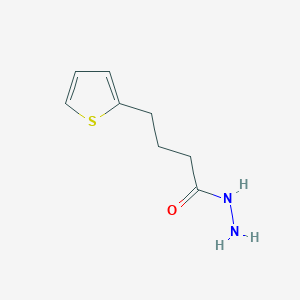

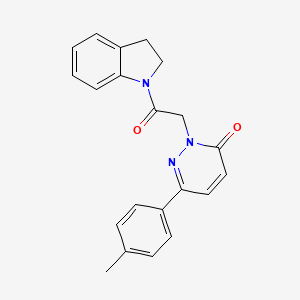

“4-(Thiophen-2-YL)butanehydrazide” is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a butanehydrazide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiophene derivatives are known to undergo a variety of reactions. They can participate in oxidation reactions to form thiophene oxides and can also undergo reduction reactions .Scientific Research Applications

Catalytic Dehydration Studies

One area of scientific research involving thiophene derivatives like 4-(Thiophen-2-yl)butanehydrazide focuses on catalytic dehydration processes. For instance, studies have examined the vapor-phase catalytic dehydration of 1,4-butanediol over lanthanide oxides, highlighting the production of tetrahydrofuran (THF) and 3-buten-1-ol. Such research indicates the potential utility of thiophene derivatives in catalyzing specific dehydration reactions, with implications for industrial chemistry and material science (Igarashi et al., 2007).

Novel Optical Properties and Polymer Synthesis

Thiophene derivatives have been explored for their role in synthesizing novel compounds with unique optical properties. Research into 2,5-di(2-thienyl)pyrrole derivatives, for example, has led to the development of new polymers with improved stability, lower band gaps, and enhanced long-term stability. Such materials hold promise for applications in electronics and materials science, offering insights into the design of conducting polymers with tailored properties (Soyleyici et al., 2013).

Electroactive Polymer Synthesis

The synthesis of electroactive polymers using thiophene derivatives represents another significant area of research. Studies have shown that using thiophene-based compounds as monomers can lead to the development of polymers with desirable electrical conductivities and fluorescence properties. This research is pivotal for advancing the field of conductive polymers, with potential applications ranging from electronic devices to sensors (Kaya & Aydın, 2012).

Metal-Organic Frameworks (MOFs)

Thiophene-functionalized compounds have been utilized in constructing metal-organic frameworks (MOFs) with diverse structures and functionalities. These MOFs have shown promise as luminescent sensory materials for detecting environmental contaminants. The use of thiophene derivatives in MOF construction highlights their versatility and potential in creating materials for environmental monitoring and remediation (Zhao et al., 2017).

Future Directions

Thiophene-based analogs, like “4-(Thiophen-2-YL)butanehydrazide”, have attracted interest due to their potential biological activities. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

Properties

IUPAC Name |

4-thiophen-2-ylbutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGARKVXCIXDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)

![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2973639.png)

![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2973642.png)